molecular formula C12H20Cl2N2 B1435945 2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride CAS No. 2098074-01-0

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride

Cat. No.: B1435945
CAS No.: 2098074-01-0
M. Wt: 263.2 g/mol
InChI Key: NJZFNMWPDCZWJG-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the dehydrogenative [4+2] cycloaddition of 1,3-butadienes with nitriles, catalyzed by nickel(0) .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-piperidin-4-ylethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11;;/h1-3,8,11,13H,4-7,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFNMWPDCZWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride
Reactant of Route 2
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2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride
Reactant of Route 3
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride
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2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride
Reactant of Route 5
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2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride
Reactant of Route 6
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride

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